molecular formula C24H34O15 B10818052 GlomeratoseA

GlomeratoseA

Cat. No.: B10818052
M. Wt: 562.5 g/mol
InChI Key: PQHNJDATPYXLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glomeratose A involves multiple steps, starting from the extraction of the compound from Polygala tenuifolia. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the active components. The crude extract is then subjected to chromatographic techniques to purify Glomeratose A .

Industrial Production Methods: Industrial production of Glomeratose A is not widely documented, but it generally follows the principles of large-scale extraction and purification. The use of high-performance liquid chromatography (HPLC) and other advanced separation techniques ensures the purity and quality of the compound for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Glomeratose A undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Glomeratose A has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying lactate dehydrogenase inhibition and other enzymatic reactions.

    Biology: Investigated for its potential role in cellular metabolism and energy production.

    Medicine: Explored for its therapeutic potential in conditions related to lactate dehydrogenase activity, such as cancer and metabolic disorders.

    Industry: Utilized in the development of biochemical assays and diagnostic tools

Mechanism of Action

Glomeratose A exerts its effects by inhibiting lactate dehydrogenase, an enzyme involved in the conversion of lactate to pyruvate in the metabolic pathway. This inhibition disrupts the normal metabolic processes, leading to a decrease in energy production and an accumulation of lactate. The molecular targets of Glomeratose A include the active site of lactate dehydrogenase, where it binds and prevents the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

  • Sibiricose A5
  • Sibiricose A6
  • Tenuifoliside A
  • Tenuifoliside B
  • Tenuifoliside C
  • Sibiricaxanthone B
  • Polygalaxanthone III

Comparison: Glomeratose A is unique among these compounds due to its specific inhibitory action on lactate dehydrogenase. While other similar compounds may also exhibit biological activity, Glomeratose A’s potency and specificity make it particularly valuable for research and therapeutic applications .

Properties

IUPAC Name

[4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O15/c1-33-12-6-11(7-13(34-2)21(12)35-3)4-5-16(28)37-22-18(30)15(9-26)38-24(22,10-27)39-23-20(32)19(31)17(29)14(8-25)36-23/h4-7,14-15,17-20,22-23,25-27,29-32H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHNJDATPYXLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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